N-(4-bromophenyl)cyclopropanecarboxamide
Description
N-(4-Bromophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a brominated phenyl group attached to the carboxamide nitrogen. Cyclopropane rings are known for their angular strain, which can enhance reactivity and influence molecular interactions in biological systems.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) |
InChI Key |
CYBVEZPTHHVBTO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, CN) : Enhance stability and binding via halogen or dipole interactions. The 4-bromophenyl group in the target compound may improve target affinity compared to methoxy or methyl groups .
- Heterocyclic Additions (e.g., pyridine, pyrazole) : Influence solubility and bioactivity. Pyridinyl derivatives () show neuroprotective effects, while pyrazole-containing analogues () exhibit herbicidal activity.
- Steric Modifications : Methyl groups on the cyclopropane ring () or bulky substituents (e.g., benzodiazepin in ) alter conformational flexibility and interaction with biological targets.
Yield Comparison :
Physicochemical and Spectroscopic Properties
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